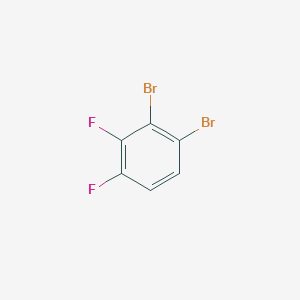

1,2-Dibromo-3,4-difluorobenzene

Vue d'ensemble

Description

1,2-Dibromo-3,4-difluorobenzene is a clear colorless to pale yellow liquid . It has been used in the preparation of 4-benzyl-2-(3,4-difluorophenyl)-2-hydroxy-morpholine .

Synthesis Analysis

The synthesis of 1,2-Dibromo-3,4-difluorobenzene can be achieved through the Balz-Schiemann reaction . This reaction involves the conversion of diazonium tetrafluoroborate salts to their fluorides . The starting material also varies, with costs ranging from $9.90/g for 1,4-dibromo-2,3-difluorobenzene to $220.00/g for 3,6-dibromo-4,5-difluorobenzene-1,2-diamine .Molecular Structure Analysis

The molecular structure of 1,2-Dibromo-3,4-difluorobenzene can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The regioselective nucleophilic aromatic substitution reaction of 4-bromo-1,2-difluorobenzene with benzyl alcohol has been investigated . This reaction has been used in the preparation of 4-benzyl-2-(3,4-difluorophenyl)-2-hydroxy-morpholine .Physical And Chemical Properties Analysis

1,2-Dibromo-3,4-difluorobenzene appears as a clear colorless to pale yellow liquid . It can also appear as a white to pale yellow or pale brown crystalline or fused solid, clear as melt .Applications De Recherche Scientifique

Organic Synthesis

1,2-Dibromo-3,4-difluorobenzene is frequently used as a reagent in organic synthesis . It can be used to synthesize a variety of compounds, including pharmaceuticals, dyes, and other industrial products .

Synthesis of Fluorinated Benzothiadiazole-Based Alternating Conjugated Polymers

In a study conducted by the Department of Materials Science and Engineering at the University of Washington, 1,2-Dibromo-3,4-difluorobenzene was used in the synthesis of fluorinated benzothiadiazole-based alternating conjugated polymers . These polymers have potential applications in the field of optoelectronics.

Synthesis of N-(2’,5’-dibromo-4’-fluoro-6’-nitrophenyl)-2,2,2-trifluoroacetamide

1,2-Dibromo-3,4-difluorobenzene has been used in the synthesis of N-(2’,5’-dibromo-4’-fluoro-6’-nitrophenyl)-2,2,2-trifluoroacetamide . This compound could have potential applications in various fields of chemistry.

Electrochemical Analysis of Transition Metal Complexes

1,2-Dibromo-3,4-difluorobenzene has been used as a solvent for the electrochemical analysis of transition metal complexes . This application is particularly useful in the field of inorganic chemistry.

Organometallic Derivatives

Organometallic derivatives of 1,2-Dibromo-3,4-difluorobenzene have been well developed . These derivatives can be used in a variety of applications, including catalysis and materials science.

High Dielectric Constant Applications

1,2-Dibromo-3,4-difluorobenzene is relatively chemically inert, weakly coordinating, and has a relatively high dielectric constant . This makes it suitable for use in applications that require materials with high dielectric constants, such as capacitors and insulators.

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicant (single exposure). The target organ is the respiratory system .

Mécanisme D'action

Target of Action

Similar compounds have been used in the preparation of various biologically active compounds , suggesting that it may interact with a variety of biological targets.

Mode of Action

It’s known that halogenated benzenes can undergo nucleophilic aromatic substitution reactions . This suggests that 1,2-Dibromo-3,4-difluorobenzene might interact with its targets through a similar mechanism, leading to changes in the targets’ structure and function.

Pharmacokinetics

Factors such as its molecular weight (27188 g/mol ) and LogP (3.47 ), suggest that it might have reasonable bioavailability.

Action Environment

The action, efficacy, and stability of 1,2-Dibromo-3,4-difluorobenzene can be influenced by various environmental factors. For instance, the yield of diazotization reactions involving similar compounds has been found to be influenced by factors such as temperature . Therefore, it’s plausible that the action of 1,2-Dibromo-3,4-difluorobenzene could also be influenced by environmental conditions.

Propriétés

IUPAC Name |

1,2-dibromo-3,4-difluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2F2/c7-3-1-2-4(9)6(10)5(3)8/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOCVINHBMRXVRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)F)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dibromo-3,4-difluorobenzene | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(methylsulfanyl)-2-nitrovinyl]aniline](/img/structure/B3155737.png)

![Ethyl 3-bromoimidazo[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B3155742.png)

![2-Iodo-1-(methyloxy)-3-{[(methyloxy)methyl]oxy}benzene](/img/structure/B3155813.png)